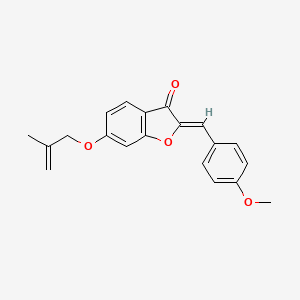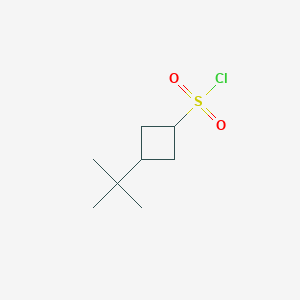![molecular formula C16H21NO2 B2639860 (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2108388-81-2](/img/structure/B2639860.png)
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as DHBF-OH, is a chemical compound that belongs to the class of azabicyclooctanes. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, addiction, and pain management.
Wirkmechanismus
The mechanism of action of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol is not fully understood. However, it has been suggested that it acts as a partial agonist at the mu opioid receptor and as an antagonist at the kappa opioid receptor. It has also been suggested that this compound may modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing. It has also been shown to increase the release of serotonin in the prefrontal cortex, a brain region involved in mood regulation. In addition, this compound has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, this compound has been shown to have low bioavailability, which may limit its effectiveness in some therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol. One area of research is the development of more potent and selective analogs of this compound that can be used in therapeutic applications. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. In addition, this compound may have potential applications in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models and has potential applications in addiction treatment and Parkinson's disease. This compound has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves the reaction of 2,3-dihydrobenzofuran with (1R,5S)-8-azabicyclo[3.2.1]octan-3-one in the presence of sodium borohydride. The reaction yields this compound as a white solid with a melting point of 180-182°C. This synthesis method has been optimized for large-scale production and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in rats. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-13-2-3-14(9-15)17(13)10-11-1-4-16-12(7-11)5-6-19-16/h1,4,7,13-15,18H,2-3,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDTWYEUFEAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC4=C(C=C3)OCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide](/img/structure/B2639778.png)
![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)





![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)

![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2639800.png)